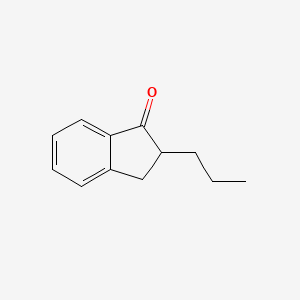

2-Propyl-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFSMHRFRREQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408578 | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92013-10-0 | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Propyl-1-indanone: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-Propyl-1-indanone possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone and a propyl substituent at the alpha position. This arrangement of functional groups and aliphatic chains gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous structures, the following sections predict the ¹H and ¹³C NMR spectra of this compound.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H4, H5, H6, H7) | 7.2 - 7.8 | Multiplets (m) | 4H |

| C2-H | 2.6 - 2.9 | Multiplet (m) | 1H |

| C3-H₂ | 2.9 - 3.4 | Multiplets (m) | 2H |

| Propyl-CH₂ (C8) | 1.4 - 1.8 | Multiplet (m) | 2H |

| Propyl-CH₂ (C9) | 1.2 - 1.6 | Sextet (sxt) | 2H |

| Propyl-CH₃ (C10) | 0.9 - 1.1 | Triplet (t) | 3H |

Interpretation and Rationale:

-

Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring will appear as a complex set of multiplets in the downfield region, typical for aromatic systems. The proton adjacent to the carbonyl group (H7) is expected to be the most deshielded.

-

Aliphatic Protons (C2-H, C3-H₂): The protons on the five-membered ring are diastereotopic and will exhibit complex splitting patterns. The benzylic protons at C3 will likely appear as two separate multiplets. The methine proton at C2, being adjacent to the carbonyl and the propyl group, will also be a multiplet.

-

Propyl Group Protons (0.9 - 1.8 ppm): The propyl group will show characteristic signals in the upfield region. The terminal methyl group (C10) is expected to be a triplet due to coupling with the adjacent methylene group. The two methylene groups (C8 and C9) will likely appear as complex multiplets due to coupling with each other and the C2 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 205 - 210 |

| Quaternary Aromatic (C3a, C7a) | 135 - 155 |

| Aromatic CH (C4, C5, C6, C7) | 124 - 136 |

| C2 | 45 - 50 |

| C3 | 35 - 40 |

| Propyl-CH₂ (C8) | 30 - 35 |

| Propyl-CH₂ (C9) | 20 - 25 |

| Propyl-CH₃ (C10) | 13 - 15 |

Interpretation and Rationale:

-

Carbonyl Carbon (205 - 210 ppm): The ketone carbonyl carbon is the most deshielded and will appear far downfield, which is highly characteristic.[1]

-

Aromatic Carbons (124 - 155 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons (C3a and C7a) will be further downfield compared to the protonated carbons.[1]

-

Aliphatic Carbons (13 - 50 ppm): The carbons of the five-membered ring and the propyl side chain will appear in the upfield region. The chemical shifts are influenced by their proximity to the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) Stretch | 1705 - 1725 | Strong, Sharp |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium, Multiple Bands |

Interpretation and Rationale:

-

C=O Stretch (1705 - 1725 cm⁻¹): This will be the most prominent peak in the spectrum, characteristic of a conjugated ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches (2850 - 3100 cm⁻¹): The peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic portions, while the peaks just above 3000 cm⁻¹ are from the sp² C-H bonds of the aromatic ring.

-

C=C Stretches (1450 - 1600 cm⁻¹): These absorptions are due to the vibrations of the carbon-carbon bonds within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Key Fragments:

-

Molecular Ion (M⁺): m/z = 174. This corresponds to the molecular weight of this compound (C₁₂H₁₄O).

-

[M - C₃H₇]⁺: m/z = 131. Loss of the propyl group via alpha-cleavage is a highly probable fragmentation pathway.

-

[M - CO]⁺: m/z = 146. Loss of carbon monoxide is a common fragmentation for cyclic ketones.

-

Tropylium Ion: m/z = 91. A common fragment for compounds containing a benzyl group, formed through rearrangement.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher FT-NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse sequence, typically with 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (ATR)

-

Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[1]

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC):

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to separate the components of the sample, with the final temperature high enough to elute the compound of interest.

-

-

Mass Spectrometry (MS):

-

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

References

An In-depth Technical Guide to 2-Propyl-1-indanone: Properties, Synthesis, and Applications

Introduction

In the landscape of medicinal chemistry and materials science, the indanone scaffold represents a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1][2] 2-Propyl-1-indanone, a derivative of this important class, is a molecule of significant interest for researchers, scientists, and professionals in drug development. Its unique combination of a rigid bicyclic core and a flexible alkyl substituent at the C2 position provides a versatile platform for the synthesis of novel therapeutic agents and functional materials.

This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, and potential applications. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-propyl-2,3-dihydroinden-1-one | N/A |

| CAS Number | 92013-10-0 | N/A |

| Molecular Formula | C₁₂H₁₄O | N/A |

| Molecular Weight | 174.24 g/mol | N/A |

| Boiling Point | 65 °C at 0.07 mmHg | [3] (from ChemicalBook) |

| Density | 1.023 g/mL at 25 °C | [3] (from ChemicalBook) |

| Refractive Index | n20/D 1.537 | [3] (from ChemicalBook) |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.

Based on the structure of this compound and spectral data from analogous compounds like 2-ethyl-1-indanone, the following NMR signals can be predicted.[4][5]

-

¹H NMR (predicted):

-

Aromatic Protons (4H): Multiple signals in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring. The exact splitting patterns will be complex due to their distinct chemical environments.

-

CH₂ of Indanone Ring (2H): Two sets of doublets of doublets (a doublet of doublets for each diastereotopic proton) in the range of δ 2.8-3.5 ppm, coupled to each other and the C2 proton.

-

CH at C2 (1H): A multiplet in the range of δ 2.5-3.0 ppm, coupled to the adjacent CH₂ protons of the indanone ring and the CH₂ of the propyl group.

-

Propyl Group (7H):

-

CH₂ adjacent to C2: A multiplet around δ 1.4-1.8 ppm.

-

CH₂ of propyl chain: A multiplet around δ 1.2-1.5 ppm.

-

CH₃ of propyl chain: A triplet around δ 0.9 ppm.

-

-

-

¹³C NMR (predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-210 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 120-155 ppm. The quaternary carbons will be distinct from the protonated carbons.

-

CH at C2: A signal around δ 45-55 ppm.

-

CH₂ of Indanone Ring: A signal around δ 30-40 ppm.

-

Propyl Group Carbons (3C): Signals in the aliphatic region, typically between δ 10-40 ppm.

-

The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the carbonyl group.[6]

-

C=O Stretch: A prominent peak in the range of 1700-1740 cm⁻¹, indicative of a conjugated ketone.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8]

-

Molecular Ion (M⁺): A peak at m/z = 174.

-

Key Fragmentation Pathways:

-

Loss of the propyl group (C₃H₇•): A significant peak at m/z = 131, resulting from the cleavage of the C2-propyl bond.

-

Loss of an ethyl radical (C₂H₅•) from the propyl group: A peak at m/z = 145.

-

Further fragmentation of the indanone core: Peaks corresponding to the benzoyl cation (m/z = 105) and other fragments are also possible.

-

PART 2: Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the alkylation of ketones. The most direct route involves the alkylation of 1-indanone.

Experimental Protocol: Synthesis via Alkylation of 1-Indanone

This protocol describes a general procedure for the α-alkylation of 1-indanone to yield this compound. The choice of a strong, non-nucleophilic base is crucial to ensure complete enolate formation and minimize side reactions.

Materials:

-

1-Indanone

-

1-Iodopropane (or 1-bromopropane)

-

Lithium diisopropylamide (LDA) solution (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Enolate Formation: Dissolve 1-indanone (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF to the cooled 1-indanone solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add 1-iodopropane (1.2 eq) to the dropping funnel and add it dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound via enolate alkylation.

Reactivity of the Indanone Core

The chemical reactivity of this compound is primarily dictated by the carbonyl group and the adjacent α-protons. Key reactions include:

-

Reduction of the Carbonyl: The ketone can be reduced to the corresponding alcohol (2-propyl-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reactions at the α-Carbon: The remaining α-proton can be removed under strongly basic conditions, allowing for further functionalization.

-

Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and related derivatives.

PART 3: Applications in Research and Drug Development

The indanone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][2][3] While specific studies on this compound are limited, its structural features suggest significant potential in several therapeutic areas.

Potential Therapeutic Applications

-

Anti-inflammatory Agents: Many indanone derivatives, particularly 2-benzylidene-1-indanones, have shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] The 2-propyl substituent can be a starting point for creating more complex derivatives with enhanced anti-inflammatory properties.

-

Anticancer Activity: The indanone core is present in several compounds with cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell survival and apoptosis.

-

Neuroprotective Agents: The most famous indanone-containing drug is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] This highlights the potential of the indanone scaffold in the design of new agents for neurodegenerative disorders.

-

Antimicrobial and Antiviral Properties: Various indanone derivatives have been reported to possess antibacterial, antifungal, and antiviral activities.[3]

Conceptual Signaling Pathway Inhibition:

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.

PART 4: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a comprehensive safety assessment can be made based on data for related alkyl cyclic ketones and the indanone core.[10][11]

-

Toxicological Profile: Alkyl cyclic ketones generally exhibit low acute toxicity.[11] However, as with any chemical, unnecessary exposure should be avoided. The toxicological properties of this compound have not been thoroughly investigated.[12]

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its straightforward preparation and the versatile reactivity of the indanone core make it an attractive starting material for creating diverse molecular libraries. The established biological activities of the broader indanone class provide a strong rationale for the exploration of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers, providing the necessary technical information to handle, synthesize, and innovate with this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. nmr.tamu.edu [nmr.tamu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. scienceopen.com [scienceopen.com]

- 10. fishersci.com [fishersci.com]

- 11. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Indanone - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Solubility of 2-Propyl-1-indanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility of 2-Propyl-1-indanone, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this guide employs a multifaceted approach, combining physicochemical property analysis, solubility data of structural analogs, and theoretical predictive models. We will explore the molecular characteristics of this compound that govern its solubility and provide a framework for estimating its behavior in a range of common organic solvents. This document is intended to be a valuable resource for researchers in drug development and process chemistry, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of this compound and Its Solubility

This compound is a derivative of indanone, a versatile scaffold that is a cornerstone in the synthesis of various pharmaceutical agents, particularly in the development of treatments for neurodegenerative diseases[1]. The indanone core is a key structural feature in several approved drugs, highlighting its pharmacological importance[2]. The propyl substitution at the 2-position modifies the molecule's lipophilicity and steric profile, influencing its reactivity and, crucially, its solubility.

Understanding the solubility of this compound in organic solvents is paramount for its practical application in drug development. Solubility dictates the choice of solvents for chemical synthesis, purification through crystallization, and formulation of the final active pharmaceutical ingredient (API). Inefficient solvent selection can lead to low reaction yields, impurities, and difficulties in downstream processing, ultimately impacting the economic viability and timeline of drug development projects.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Boiling Point | 65 °C at 0.07 mmHg | [3] |

| Density | 1.023 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.537 | [3] |

The structure of this compound features a bicyclic system with a polar ketone group and a nonpolar propyl chain. This amphiphilic nature suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents.

Qualitative Solubility Profile and Insights from Structural Analogs

General Principles:

Ketones, as a class of organic compounds, are generally soluble in a wide array of organic solvents[4]. The presence of the carbonyl group allows for dipole-dipole interactions with polar solvents. The fused benzene ring and the propyl group contribute to the molecule's nonpolar character, promoting solubility in less polar and nonpolar solvents.

Insights from Analogs:

-

1-Indanone: The parent compound is described as being more soluble in organic solvents like ethanol and ether compared to water[5][6]. This suggests that the indanone core itself has a favorable interaction with common organic solvents.

-

2-Methyl-1-indanone: This closer analog is reported to be soluble in organic solvents such as ethanol, benzene, and dimethylformamide, but insoluble in water[7].

-

4-Methyl-1-indanone: Product documentation indicates that this isomer is at least slightly soluble in chloroform and methanol[8].

Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of common organic solvents, including alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), ketones (acetone), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane, chloroform). The presence of the propyl group, being larger than the methyl group, is expected to enhance its solubility in less polar solvents compared to its methyl-substituted counterpart.

Theoretical Prediction of Solubility: A Practical Approach

In the absence of experimental data, theoretical models provide a powerful tool for estimating the solubility of this compound.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) concept is a widely used method to predict the miscibility of a solute in a solvent. It is based on the principle that "like dissolves like." The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from intermolecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

Estimating HSP for this compound:

Since experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. Various software packages and online tools can perform these calculations based on the molecular structure.

Workflow for Predicting Solubility using HSP:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility[9][10]. These models are often developed using machine learning algorithms trained on large datasets of experimental solubility data[2].

A typical QSPR model for solubility prediction would use a set of molecular descriptors calculated from the structure of this compound as input. These descriptors can include:

-

Topological indices

-

Geometrical descriptors (e.g., molecular surface area, volume)

-

Electronic descriptors (e.g., dipole moment)

-

Constitutional descriptors (e.g., molecular weight, number of rotatable bonds)

Numerous commercial and academic software packages are available for QSPR-based solubility prediction[5][11][12].

Logical Relationship for QSPR-based Prediction:

Caption: Logical flow for QSPR-based solubility prediction.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, experimental verification is the gold standard. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or incubator should be used.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

While direct experimental solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its likely behavior in organic solvents can be achieved through a combination of physicochemical analysis, comparison with structural analogs, and the application of theoretical predictive models.

Key Takeaways:

-

This compound is expected to be soluble in a wide range of common organic solvents due to its amphiphilic nature.

-

The propyl group likely enhances its solubility in less polar solvents compared to smaller alkyl-substituted indanones.

-

Hansen Solubility Parameters and QSPR models offer powerful, readily accessible methods for predicting solubility and guiding solvent selection in the absence of experimental data.

-

For critical applications, the shake-flask method coupled with HPLC analysis provides a reliable means of obtaining accurate thermodynamic solubility data.

It is recommended that researchers leverage the predictive models discussed in this guide for initial solvent screening, followed by targeted experimental verification for the most promising candidates. This integrated approach will facilitate the efficient and effective use of this compound in pharmaceutical research and development.

References

- 1. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Indanone | 83-33-0 [amp.chemicalbook.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chemaxon.com [chemaxon.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Predicting Solubility | Rowan [rowansci.com]

Unlocking the Therapeutic Potential of 2-Substituted-1-Indanone Derivatives

An In-Depth Technical Guide:

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Future Drug Development

Introduction: The 1-Indanone Scaffold as a Privileged Core in Medicinal Chemistry

The 1-indanone nucleus, a bicyclic ketone, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The versatility of the 1-indanone core is exemplified by its presence in a range of natural products and clinically significant pharmaceuticals.[1] Perhaps the most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease, which features a substituted indanone moiety.[3][4]

The true potential of this scaffold is unlocked through targeted chemical modification. Substitution at the C2 position is a particularly powerful strategy for modulating biological activity. Introducing substituents at this position can create an exocyclic double bond, as seen in 2-benzylidene derivatives, which extends conjugation and introduces geometric constraints. Alternatively, it can generate a chiral center in 2-alkyl derivatives, such as the 2-propyl variant, offering opportunities for stereospecific interactions with biological targets.

This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 2-substituted-1-indanone derivatives. While drawing heavily from the well-documented anti-inflammatory and anticancer properties of the widely studied 2-benzylidene class, we will use the 2-propyl substituent as a key point of discussion for structure-activity relationships (SAR), offering insights for researchers, scientists, and drug development professionals into designing the next generation of indanone-based therapeutics.

Core Synthesis Strategy: Accessing 2-Substituted-1-Indanone Derivatives

The creation of a diverse library of 2-substituted-1-indanone derivatives hinges on robust and versatile synthetic strategies. The most prevalent and efficient approach involves a base- or acid-catalyzed Aldol condensation (often the Claisen-Schmidt reaction) between a parent 1-indanone and a suitable aldehyde. This foundational reaction yields 2-arylidene-1-indanones. Subsequent chemical modifications, such as the reduction of the exocyclic double bond, provide access to 2-alkyl-1-indanone derivatives, including the 2-propyl variant.

The causality behind this choice of pathway is its efficiency and modularity. The parent 1-indanone and the aldehyde can both be varied independently, allowing for the rapid generation of a large matrix of derivatives for SAR studies. The final reduction step is typically high-yielding and can be achieved under standard catalytic hydrogenation conditions.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Alkyl-1-Indanones: From Synthesis to Structural Elucidation and Application

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-alkyl-1-indanones. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of synthesis, crystallization, X-ray diffraction analysis, and the interpretation of crystallographic data. The insights provided herein are grounded in established scientific principles and field-proven expertise, aiming to empower researchers in their pursuit of novel therapeutics and functional materials.

The Significance of 2-Alkyl-1-Indanones and the Imperative of Structural Analysis

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an alkyl substituent at the C2 position creates a chiral center, opening avenues for stereospecific interactions with biological targets. These derivatives have shown promise as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[1] Furthermore, they serve as crucial intermediates in the synthesis of complex molecules, including metallocene catalysts for olefin polymerization.

Given the profound impact of three-dimensional molecular architecture on biological activity and material properties, a thorough understanding of the crystal structure of 2-alkyl-1-indanones is paramount. Crystal structure analysis provides precise information on:

-

Molecular Conformation: The exact spatial arrangement of atoms and functional groups.

-

Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern crystal packing and can influence solubility and bioavailability.

-

Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct physicochemical properties.

This structural information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and the development of robust synthetic and formulation strategies.

Synthesis and Crystallization: The Foundation of High-Quality Structural Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategies for 2-Alkyl-1-Indanones

A variety of synthetic routes to 2-alkyl-1-indanones have been reported, with the choice of method often depending on the desired substitution pattern and scalability. A common and effective approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative.

Experimental Protocol: Synthesis of 2-Methyl-1-indanone

This protocol outlines a representative synthesis of 2-methyl-1-indanone, a fundamental member of this compound class.

-

Starting Material: 3-Phenylbutanoic acid.

-

Chlorination: React 3-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or benzene at room temperature.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to a Friedel-Crafts catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent. The reaction mixture is typically stirred at room temperature to facilitate the cyclization to 2-methyl-1-indanone.[2]

-

Workup and Purification: The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-methyl-1-indanone.[2]

Caption: A typical workflow for crystal structure determination from SC-XRD data.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. Common methods include direct methods and the Patterson method.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency using tools like CheckCIF. This ensures the quality and reliability of the determined structure.

Interpreting the Crystal Structure: Insights into Molecular Behavior

The final crystal structure provides a wealth of information. Key aspects to analyze for 2-alkyl-1-indanones include:

-

Conformation of the Indanone Ring System: The five-membered ring of the indanone core is typically puckered. The nature and degree of this puckering can be influenced by the substituents.

-

Orientation of the 2-Alkyl Group: The alkyl group at the C2 position can adopt different orientations (e.g., pseudo-axial or pseudo-equatorial), which can impact steric interactions and crystal packing.

-

Intermolecular Interactions: A detailed analysis of hydrogen bonds, C-H···O interactions, and π-stacking involving the aromatic ring is crucial for understanding the supramolecular assembly. Tools like Hirshfeld surface analysis can be employed to visualize and quantify these interactions. [3]

Common Challenges and Best Practices

The crystallographic analysis of 2-alkyl-1-indanones may present challenges such as:

-

Twinning: The intergrowth of two or more crystal lattices with a specific orientation relationship. Specialized data processing and refinement strategies are required to handle twinned data.

-

Disorder: The presence of a molecule or a part of a molecule in more than one orientation within the crystal lattice. Modeling disorder is essential for an accurate structural refinement.

-

Polymorphism: The ability of a compound to crystallize in multiple forms. Each polymorph will have a unique PXRD pattern and may exhibit different physical properties. A thorough polymorph screen is often necessary in drug development.

Conclusion: The Power of a Picture

The crystal structure analysis of 2-alkyl-1-indanones is a powerful tool that provides fundamental insights into their molecular and supramolecular properties. This knowledge is indispensable for advancing their application in drug discovery and materials science. By combining robust synthetic and crystallization protocols with state-of-the-art X-ray diffraction techniques and rigorous data analysis, researchers can unlock the full potential of this important class of molecules.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 3. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for the synthesis of 2-Propyl-1-indanone

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Derivatives of 1-indanone have shown a wide range of activities, including use as anti-inflammatory, anticancer, and neuroprotective agents. The functionalization of the indanone core, particularly at the C2 position, allows for the systematic exploration of structure-activity relationships, making robust synthetic protocols highly valuable for researchers in drug development.

This document provides a detailed, field-proven protocol for the synthesis of 2-Propyl-1-indanone via the alkylation of 1-indanone. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product.

Mechanistic Rationale: The Enolate Pathway

The synthesis of this compound is achieved through a classic two-step sequence involving enolate formation followed by nucleophilic substitution. The causality behind the experimental choices is rooted in controlling the regioselectivity and preventing undesirable side reactions.

-

Enolate Formation: The process begins with the deprotonation of 1-indanone at the α-carbon (C2) using a strong, non-nucleophilic base. The protons on the α-carbon are acidic (pKa ≈ 20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting anion to be resonance-stabilized.

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation.[4][5] Its significant steric bulk prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon.[4] Furthermore, as a very strong base (pKa of its conjugate acid, diisopropylamine, is ~36), it quantitatively and irreversibly converts the ketone into its enolate form.[4][6] Performing the deprotonation at low temperatures (-78 °C) ensures the formation of the kinetic enolate, which is the less substituted enolate. For 1-indanone, this selectively occurs at the C2 position, which is crucial for the desired regioselectivity.[6]

-

Alkylation: The generated lithium enolate is a potent carbon-centered nucleophile. The subsequent introduction of an electrophile, 1-bromopropane, results in a classic SN2 reaction. The enolate attacks the electrophilic carbon of 1-bromopropane, displacing the bromide leaving group and forming a new carbon-carbon bond at the C2 position.[6]

The overall reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound from 1-indanone.

Caption: General reaction scheme for the synthesis of this compound from 1-indanone.

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Supplier Notes |

| 1-Indanone | C₉H₈O | 132.16 | 10.0 | 1.32 g | Sigma-Aldrich, 98%+ |

| Diisopropylamine | C₆H₁₅N | 101.19 | 12.0 | 1.68 mL | Acros, 99.5%, Distill from CaH₂ |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL (2.5 M in hexanes) | Sigma-Aldrich |

| 1-Bromopropane | C₃H₇Br | 122.99 | 12.0 | 1.10 mL | Alfa Aesar, 99% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~80 mL | DriSolv®, EMD Millipore |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~50 mL | Laboratory prepared |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich |

| Silica Gel | SiO₂ | 60.08 | - | As needed | 230-400 mesh, for chromatography |

| Hexane / Ethyl Acetate | - | - | - | As needed | HPLC Grade, for chromatography |

Step-by-Step Procedure

Part 1: In Situ Generation of LDA and Enolate Formation

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: To the flask, add anhydrous THF (40 mL) followed by diisopropylamine (1.68 mL, 12.0 mmol).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow. Stir the mixture at -78 °C for 20 minutes to ensure complete formation of LDA.

-

Substrate Addition: In a separate flame-dried flask, dissolve 1-indanone (1.32 g, 10.0 mmol) in anhydrous THF (20 mL). Transfer this solution slowly via cannula or syringe to the LDA solution at -78 °C.

-

Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate should be complete.

Part 2: Alkylation and Workup

-

Electrophile Addition: Add 1-bromopropane (1.10 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[7]

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

-

Column Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel.[8]

-

Elution: Use a solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc) to elute the product. The product is less polar than the starting 1-indanone.

-

Isolation: Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on the structure and data from the closely related analog, 2-ethyl-1-indanone.[9][10]

| Technique | Expected Data |

| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 7.7 Hz, 1H, Ar-H), 7.59 (t, J = 7.5 Hz, 1H, Ar-H), 7.45 (d, J = 7.7 Hz, 1H, Ar-H), 7.37 (t, J = 7.4 Hz, 1H, Ar-H), 3.35 (dd, J = 17.0, 7.5 Hz, 1H, -CH₂-CO), 2.70 (m, 1H, -CH-Pr), 2.65 (dd, J = 17.0, 3.5 Hz, 1H, -CH₂-CO), 1.70-1.55 (m, 2H, -CH₂-CH₂-CH₃), 1.50-1.35 (m, 2H, -CH₂-CH₂-CH₃), 0.95 (t, J = 7.3 Hz, 3H, -CH₃). |

| ¹³C NMR | (125 MHz, CDCl₃) δ (ppm): 208.5 (C=O), 152.9 (Ar-C), 135.0 (Ar-C), 134.8 (Ar-CH), 127.5 (Ar-CH), 126.8 (Ar-CH), 123.9 (Ar-CH), 48.0 (C2), 35.5 (-CH₂-CO), 34.0 (-CH₂-Et), 20.8 (-CH₂-Me), 14.1 (-CH₃). |

| FT-IR | (neat, cm⁻¹): ~3060 (Ar C-H), ~2960, 2930, 2870 (Aliphatic C-H), ~1715 (C=O stretch, strong), ~1605, 1585 (Ar C=C). |

| Mass Spec | (EI): m/z (%) = 174 (M⁺), 132 (M⁺ - C₃H₆), 131 (M⁺ - C₃H₇), 103, 91. |

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. coconote.app [coconote.app]

- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nmr.tamu.edu [nmr.tamu.edu]

- 10. chemistry.utah.edu [chemistry.utah.edu]

The Untapped Potential of 2-Propyl-1-indanone in Medicinal Chemistry: A Guide for Researchers

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] From the approved Alzheimer's drug Donepezil to numerous clinical and pre-clinical candidates, the indanone core has proven to be a versatile template for designing therapeutics against a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] This guide focuses on a lesser-explored derivative, 2-Propyl-1-indanone , providing a comprehensive overview of its potential applications, grounded in the established biological activities of the broader indanone class. While direct research on this compound is limited, this document serves as a technical resource for researchers and drug development professionals, offering insights into its synthetic accessibility and potential as a novel building block in drug discovery.

The Indanone Scaffold: A Hub of Biological Activity

The versatility of the indanone core stems from its rigid, bicyclic structure, which allows for the precise spatial orientation of various substituents. This structural feature is crucial for specific interactions with biological targets.[4] Extensive research has demonstrated that derivatives of 1-indanone exhibit a remarkable range of biological activities.[5][6]

Table 1: Established Biological Activities of Indanone Derivatives

| Therapeutic Area | Specific Activity | Key Molecular Targets (Examples) |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Cholinesterase enzymes[7] |

| Monoamine Oxidase (MAO-A and MAO-B) Inhibition | Monoamine oxidase enzymes[3] | |

| Adenosine A1 and A2A Receptor Antagonism | Adenosine receptors[8] | |

| Oncology | Anticancer | Tubulin polymerization, Cyclooxygenase-2 (COX-2)[9] |

| Inflammation | Anti-inflammatory | Cyclooxygenase (COX) enzymes, NF-κB signaling pathway[1][10] |

| Infectious Diseases | Antiviral, Antimicrobial, Antimalarial | Various viral and bacterial enzymes[5] |

The diverse therapeutic potential of indanone derivatives underscores the value of exploring novel substitutions on this scaffold. The introduction of a 2-propyl group in this compound offers a unique lipophilic and steric profile that could lead to novel structure-activity relationships (SAR) and potentially new therapeutic applications.

The Significance of the 2-Alkyl Substitution

While much of the focus in the literature has been on 2-benzylidene-1-indanone derivatives, the synthesis and potential of 2-alkyl-1-indanones are also documented.[5] The alkyl substituent at the 2-position can influence the molecule's lipophilicity, metabolic stability, and interaction with the target protein's binding pocket. For instance, the introduction of an N-alkyl group at the C6 position of indanone-chalcone hybrids was found to be beneficial for human carboxylesterase 2 (hCES2A) inhibition.[11]

The 2-propyl group, being a small, non-polar alkyl chain, can be hypothesized to:

-

Enhance Lipophilicity: This could improve membrane permeability and oral bioavailability.

-

Modulate Binding Affinity: The propyl group can occupy hydrophobic pockets within a target enzyme or receptor, potentially increasing binding affinity and selectivity.

-

Influence Metabolism: The presence of the alkyl group could alter the metabolic profile of the compound, potentially leading to a longer half-life.

Potential Therapeutic Applications of this compound

Based on the known activities of the indanone scaffold, this compound and its derivatives represent a promising area for new drug discovery.

Neurodegenerative Disorders

The indanone core is a key feature of Donepezil, a well-established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3] Numerous studies have explored other indanone derivatives as inhibitors of cholinesterases and monoamine oxidases, both of which are important targets in neurodegenerative disease therapy.[3][7] The 2-propyl substituent could be explored to optimize the binding of indanone derivatives to the active sites of these enzymes.

Workflow for Investigating Neuroprotective Potential

Caption: Workflow for exploring this compound in neurodegenerative disease drug discovery.

Anti-inflammatory Agents

Indanone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[1][10] The development of novel, selective COX-2 inhibitors is a key goal in inflammation research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The unique structural features of this compound could be leveraged to design selective COX-2 inhibitors.

Anticancer Therapeutics

The anticancer potential of the indanone scaffold is well-documented, with derivatives showing activity against various cancer cell lines.[9] One of the mechanisms of action is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy. The 2-propyl group could potentially interact with the colchicine binding site on tubulin, offering a new avenue for the design of microtubule-targeting agents.

Synthetic Protocols for this compound

The synthesis of 2-alkyl-1-indanones is achievable through established organic chemistry methodologies. A common and effective route is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative.[6]

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

3-Phenylhexanoic acid (precursor)

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 3-phenylhexanoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenylhexanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add aluminum chloride portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Flow of the Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocols for Biological Evaluation

To assess the medicinal chemistry potential of newly synthesized this compound derivatives, a series of in vitro biological assays can be employed.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound derivative (test compound)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include wells for a negative control (buffer only) and a positive control (Donepezil).

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI and DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

The indanone scaffold remains a highly attractive starting point for the development of new therapeutic agents. While this compound itself has not been extensively studied, the wealth of data on related indanone derivatives suggests that it holds significant, yet untapped, potential in medicinal chemistry. Its unique substitution pattern offers an opportunity to explore new chemical space and develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. Researchers are encouraged to synthesize and evaluate this compound and its derivatives against a range of biological targets, particularly in the areas of neurodegenerative diseases, inflammation, and oncology. The protocols and insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

analytical methods for the quantification of 2-Propyl-1-indanone

An Application Note and Protocol Guide to the Analytical Quantification of 2-Propyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide delineates robust analytical methodologies for the accurate quantification of this compound, a substituted indanone of interest in pharmaceutical research and development. Recognizing the limited availability of published methods for this specific analyte, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, given the chiral nature of this compound, a dedicated protocol for enantiomeric separation via chiral HPLC is presented. Each protocol is designed as a self-validating system, with in-depth explanations of the causality behind experimental choices and adherence to international validation standards.

Introduction: The Analytical Imperative for this compound

This compound belongs to the 1-indanone class of compounds, which are significant structural motifs in medicinal chemistry and materials science.[1] The parent compound, 1-indanone, serves as a precursor in the synthesis of various pharmaceutical agents.[2] The introduction of a propyl group at the second position creates a chiral center, making the stereospecific synthesis and analysis of this compound crucial. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating their separation and individual quantification.[3][4]

Accurate quantification of this compound is paramount for several reasons:

-

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

In Vitro and In Vivo Efficacy Studies: To correlate the concentration of the compound with its biological activity.

-

Process Chemistry: To monitor reaction kinetics and optimize synthetic yields.

-

Quality Control: To ensure the purity and potency of the final active pharmaceutical ingredient (API).

This guide provides a foundational framework for developing and validating analytical methods tailored to this compound, ensuring data integrity and regulatory compliance.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely published, its properties can be inferred from the parent 1-indanone molecule and general chemical principles.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C12H14O | Based on the structure of 1-indanone with an added propyl group.[5] |

| Molecular Weight | 174.24 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Likely a colorless to pale yellow solid or oil | Based on the properties of similar substituted indanones.[7] |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), sparingly soluble in water. | The presence of the aromatic ring and the alkyl chain imparts significant nonpolar character. |

| Chromophores | Aromatic ring system | Allows for UV detection, likely with a maximum absorbance around 245-255 nm, similar to 1-indanone. |

| Volatility | Moderately volatile | The ketone functionality and the relatively low molecular weight suggest amenability to GC analysis.[7] |

| Chirality | Chiral at the C2 position | The propyl group at the second carbon of the indanone ring creates a stereocenter.[8] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. It is particularly well-suited for routine analysis in quality control settings.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the nonpolar nature of this compound. A mobile phase consisting of acetonitrile and water provides good separation efficiency and is compatible with UV detection. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic impurities. The detection wavelength is selected based on the UV absorbance spectrum of the indanone core.

Experimental Protocol

3.2.1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid (optional, for peak shape improvement)

-

0.45 µm PTFE syringe filters

3.2.2. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Sample Preparation

-

For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range.

-

For formulation analysis, the extraction procedure will depend on the matrix. A general approach is to extract a known quantity of the formulation with methanol or acetonitrile, followed by centrifugation and filtration.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

3.2.4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation

The method should be validated according to ICH Q2(R1) guidelines.[9]

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a diode-array detector. |

| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | The recovery of spiked samples should be between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should be unaffected by small, deliberate changes in flow rate, mobile phase composition, and column temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying this compound, especially in complex matrices or for trace-level analysis.

Rationale for Method Design

The moderate volatility and thermal stability of this compound make it suitable for GC analysis. A nonpolar capillary column, such as a DB-5ms, provides good separation of a wide range of compounds. Electron ionization (EI) is used to generate a reproducible fragmentation pattern for structural confirmation, while selected ion monitoring (SIM) provides high sensitivity for quantification.

Experimental Protocol

4.2.1. Materials and Reagents

-

This compound reference standard

-

Ethyl acetate (GC grade)

-

Helium (carrier gas, high purity)

4.2.2. Preparation of Solutions

-

Prepare stock and working standard solutions in ethyl acetate, similar to the HPLC method, but at lower concentrations (e.g., 0.1 µg/mL to 10 µg/mL).

4.2.3. Sample Preparation

-

Samples can be prepared by dissolving in or extracting with ethyl acetate. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove non-volatile components.[10]

4.2.4. GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification |

| SIM Ions (Hypothetical) | m/z 174 (Molecular Ion), 131 (Loss of C3H7), 115 |

Method Validation

Validation parameters are similar to those for HPLC, with a focus on demonstrating specificity through mass spectral data and achieving low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[11]

Rationale for Method Design

This method combines the separation power of HPLC with the specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is suitable for protonating the ketone group of this compound. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, which dramatically reduces background noise and enhances selectivity.

Experimental Protocol

5.2.1. Materials and Reagents

-

As per HPLC-UV method.

-

Internal Standard (IS): A structurally similar compound, such as a deuterated analog of this compound, is highly recommended.

5.2.2. Sample Preparation

-

For biological samples (e.g., plasma, urine), protein precipitation is a common and effective sample preparation technique.[11]

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

5.2.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions (Hypothetical) | This compound: 175.1 > 131.1 (Quantifier), 175.1 > 115.1 (Qualifier) |

| Internal Standard: (e.g., d7-analog) 182.1 > 138.1 |

Method Validation

Validation for bioanalytical methods follows specific regulatory guidelines (e.g., FDA, EMA), which include assessments of matrix effects, stability, and recovery, in addition to the standard validation parameters.

Chiral Separation of this compound Enantiomers

The presence of a chiral center at the C2 position necessitates a method for separating the enantiomers to assess their individual properties. Chiral HPLC is the most common approach for this purpose.[3]

Rationale for Method Design

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers.[3] The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity on these columns compared to reversed-phase conditions.

Experimental Protocol

6.2.1. Materials and Reagents

-

Racemic this compound

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

6.2.2. Chromatographic Conditions

| Parameter | Condition |